molecular formula C19H15FN4OS B2401994 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897472-35-4

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2401994
CAS No.: 897472-35-4
M. Wt: 366.41
InChI Key: VPSBQQKBEIFAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a piperazine ring linked via a carbonyl group, and a terminal benzonitrile moiety. This structure combines pharmacologically significant motifs:

  • Benzothiazole: Known for antitumor, antimicrobial, and CNS-modulating activities .
  • Piperazine: Enhances solubility and serves as a flexible linker for targeting biomolecules .

The compound’s design leverages the electron-withdrawing fluorine atom to modulate electronic properties and improve metabolic stability.

Properties

IUPAC Name

4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c20-15-5-6-16-17(11-15)26-19(22-16)24-9-7-23(8-10-24)18(25)14-3-1-13(12-21)2-4-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSBQQKBEIFAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile and related compounds:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Synthesis Method (Reference)
This compound Benzothiazole + Piperazine + Benzonitrile 6-Fluoro, piperazine-carbonyl linkage Likely anticancer/kinase inhibition (inferred) Piperazine-benzoyl chloride coupling
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole + Pyrazole Pyrazole-4-carbaldehyde, 6-fluoro Antitumor, antifungal, anthelmintic Vilsmeier-Haack formylation
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + Piperazine + Acetamide 4-Methylpiperazine, acetamide Anticancer (explicitly tested) Chloroacetamide-piperazine coupling
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Piperazine + Aryl-carbonyl 4-Fluorobenzyl, variable aryl groups Tyrosine kinase inhibition Piperazine + benzoyl chloride
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Benzonitrile + Triazole Triazole-phenyl, no benzothiazole Click chemistry applications Copper-catalyzed azide-alkyne cycloaddition

Key Observations:

Structural Diversity Drives Activity: The benzothiazole core in the target compound and BZ-IV is critical for anticancer activity, whereas triazole-based analogs (e.g., 4-[(4-phenyltriazol-1-yl)methyl]benzonitrile) are utilized in click chemistry rather than direct therapeutic applications . Fluorine substitution at the benzothiazole 6-position (target compound) may enhance metabolic stability compared to non-fluorinated analogs, as seen in pyrazole derivatives .

Piperazine Linker Flexibility :

  • The carbonyl-piperazine linkage in the target compound allows conformational adaptability for target binding, similar to kinase inhibitors in . In contrast, BZ-IV uses a methylpiperazine-acetamide chain, which may improve solubility but reduce rigidity .

Synthetic Routes :

  • Piperazine-benzoyl chloride coupling (target compound) is a common method for aryl-piperazine derivatives , while pyrazole-based analogs require formylation via Vilsmeier-Haack reagents .

Research Findings and Implications

  • Anticancer Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., 6-fluoro) show enhanced antitumor activity, as demonstrated by pyrazole-carbaldehyde analogs . The target compound’s benzonitrile group may further improve binding to hydrophobic kinase domains.
  • Kinase Inhibition : Piperazine-carbonyl fragments (e.g., ’s fluorobenzyl derivatives) are effective in kinase inhibition, suggesting the target compound could be optimized for this application .
  • Synthetic Challenges : The steric bulk of the benzothiazole and benzonitrile groups may complicate crystallization, as seen in ’s asymmetric unit analysis .

Biological Activity

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17FN4OC_{18}H_{17}FN_4O and has a molecular weight of approximately 324.36 g/mol. The structure features a piperazine ring substituted with a benzothiazole moiety and a benzonitrile group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of benzothiazole exhibited potent AChE inhibitory activity, suggesting that this compound may also share similar properties .
  • Tyrosinase Inhibition : Compounds with a piperazine structure have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have therapeutic implications for skin disorders and hyperpigmentation .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study AHuman Neuroblastoma0.5AChE Inhibition
Study BB16F10 Melanoma0.18Tyrosinase Inhibition
Study CHuman Cell Lines10Cytotoxicity Assessment

These studies indicate that the compound exhibits potent inhibitory effects on AChE and tyrosinase, with low cytotoxicity in human cell lines.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Treatment : Research has shown that benzothiazole derivatives can significantly improve cognitive function in animal models by inhibiting AChE. This suggests that our compound could be explored for similar applications in treating Alzheimer's disease.
  • Skin Disorders : The inhibition of tyrosinase by related compounds has been linked to reduced melanin production, making these compounds candidates for treating conditions like melasma and other hyperpigmentation disorders.

Q & A

Synthesis Optimization

Q: What are the key steps and challenges in synthesizing 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, and how can yield and purity be optimized? A:

  • Step 1: Benzothiazole Formation
    Start with 2-amino-6-fluorothiophenol and a carbonyl source (e.g., thiourea) under acidic conditions to form the 6-fluoro-benzothiazole core .
  • Step 2: Piperazine Coupling
    React the benzothiazole with a piperazine derivative via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the piperazine ring .
  • Step 3: Carbonyl-Benzonitrile Linkage
    Use a carbonylating agent (e.g., phosgene or triphosgene) to connect the piperazine to 4-cyanobenzoyl chloride .
  • Optimization Tips :
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .
    • Monitor reaction progress using TLC or HPLC-MS .
    • Control temperature (60–65°C) and stoichiometry to avoid over- or under-functionalization .

Structural Characterization

Q: Which analytical techniques are most effective for confirming the molecular structure of this compound? A:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzothiazole and benzonitrile), piperazine methylene groups (δ 2.5–3.5 ppm), and fluorine coupling patterns .
    • ¹³C NMR : Detect carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) signals .
  • Mass Spectrometry (MS) :
    High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 381.1) .
  • X-ray Crystallography :
    Resolve crystal packing and verify dihedral angles between aromatic rings (e.g., benzothiazole vs. benzonitrile planes) .

Initial Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:

  • Enzyme Inhibition Assays :
    Test against kinases or proteases (e.g., HIV-1 protease) due to benzothiazole’s known inhibitory activity .
  • Cytotoxicity Screening :
    Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Receptor Binding Studies :
    Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituent position or heterocycle replacement) influence bioactivity? A:

Modification Impact on Activity Evidence
Fluorine at benzothiazole C6 Enhances metabolic stability and target affinity .
Benzonitrile vs. benzamide Nitrile improves membrane permeability .
Piperazine substitution Bulky groups (e.g., trifluoromethyl) reduce off-target binding .

Molecular Docking and Target Interaction

Q: How can computational modeling predict this compound’s mechanism of action? A:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Key Interactions :
    • Benzothiazole’s sulfur atom forms hydrogen bonds with protease active sites .
    • Benzonitrile’s nitrile group engages in dipole interactions with hydrophobic pockets .
  • Validation : Compare docking scores with known inhibitors (e.g., HIV-1 protease inhibitors) and validate via mutagenesis studies .

Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities (e.g., cytotoxicity vs. lack of efficacy)? A:

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMF) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .

Physicochemical Property Analysis

Q: What methods are suitable for evaluating solubility, stability, and formulation compatibility? A:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
  • Stability :
    • Thermal : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
    • Photolytic : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • LogP Determination : Octanol-water partitioning experiments to predict bioavailability .

Advanced Synthetic Challenges

Q: How to scale up synthesis while maintaining reproducibility? A:

  • Process Chemistry : Replace batch reactions with flow chemistry for piperazine coupling steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Optimization : Use anti-solvent crystallization (e.g., water/ethanol) to improve yield and polymorph control .

Comparative Analysis with Analogues

Q: How does this compound compare to structurally related benzothiazole-piperazine derivatives? A:

Compound Key Feature Bioactivity
Target Compound 6-Fluoro, benzonitrilePotent kinase inhibition
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile Phenyl vs. benzothiazoleLower solubility, weaker CNS activity
N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzenesulfonamide Sulfonamide groupEnhanced antibacterial activity

Mechanistic Elucidation

Q: What experimental strategies can elucidate the compound’s mode of action in complex biological systems? A:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics to purified targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.